BenchChemオンラインストアへようこそ!

3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole

Bromodomain inhibition Acetyl-lysine bioisostere Epigenetic probe design

Differentiate your SAR campaign from failed generic analogs. The 3,5-dimethylisoxazole head is a validated acetyl-lysine biomimetic (loss of either methyl eliminates BRD4 affinity >10-fold), while the unique thioether sulfur pre-organizes hydrophobic stacking and enables chemoselective disulfide conjugation (Fe³⁺/Cu²⁺, 25°C) inaccessible to benzyl/trityl analogs. The quinoline C-2 tail is mandatory—shifting to C-4 or quinazoline reduces anti-TB potency >10-fold. This is the only commercially available scaffold with deposited MDMX-p53 binding annotation.

Molecular Formula C15H14N2OS
Molecular Weight 270.35
CAS No. 671198-74-6
Cat. No. B2422357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole
CAS671198-74-6
Molecular FormulaC15H14N2OS
Molecular Weight270.35
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CSC2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C15H14N2OS/c1-10-13(11(2)18-17-10)9-19-15-8-7-12-5-3-4-6-14(12)16-15/h3-8H,9H2,1-2H3
InChIKeyRCSCFMILKZSYQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole (CAS 671198-74-6) – Procurement-Relevant Structural and Pharmacophoric Profile for Targeted Heterocyclic Library Design


3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole (CAS 671198-74-6; molecular formula C₁₅H₁₄N₂OS, MW 270.35) is a heterocyclic building block that covalently links the 3,5-dimethylisoxazole acetyl-lysine bioisostere motif [1] via a thiomethyl bridge to the C-2 position of quinoline [2]. The 3,5-dimethylisoxazole module is a validated bromodomain recognition element with established Kd values in the sub‑micromolar range (e.g., 110 nM for BRD4(1) in optimized derivatives) [1], while the quinoline-thioether assembly has been characterized crystallographically as a versatile scaffold for extending molecular recognition into adjacent hydrophobic pockets [2]. The compound is supplied at research-grade purity (≥95%) by multiple vendors and serves as a key intermediate for preparing focused libraries of bromodomain/extraterminal (BET) inhibitors, MDMX-p53 antagonists, and quinoline-isoxazole anti-tubercular hybrids, where systematic SAR studies have demonstrated that minimal structural variations at the quinoline C-4 position and the thioether linkage produce large potency shifts (MIC differences >10-fold) [3].

Why 3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole Cannot Be Replaced by Generic Isoxazole or Quinoline Isosteres in Precision Medicinal Chemistry Programs


Simple substitution of 3,5-dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole with unsubstituted quinoline, quinazoline, or isoxazole-carboxylic acid ester congeners is contraindicated because the three-part architecture (3,5-dimethylisoxazole head, thioether linker, and quinoline C-2 tail) is co‑optimized for dual pharmacophoric recognition. The 3,5-dimethylisoxazole module is an established acetyl-lysine biomimetic; removal of either methyl group erases bromodomain affinity by >10-fold [1]. The thioether sulfur provides both a 104° bond angle that pre-organizes the quinoline plane for hydrophobic stacking and a metal-coordinating handle (Fe³⁺ or Cu²⁺) for chemoselective disulfide formation under mild conditions (FeCl₃/DMF/H₂O or CuCl₂/DMF/H₂O, 25°C) [2]; sulfoxide or sulfone oxidation products exhibit drastically altered pharmacokinetics and reduced target engagement. The quinoline portion is further validated as an essential component of quinoline-isoxazole anti-tubercular hybrids, where shifting the isoxazole attachment from C-2 to C-4 or replacing quinoline with quinazoline results in a >10-fold MIC decrease (from 0.77 µM to >10 µM) [3]. Consequently, generic in-class substitution without retaining all three modules will compromise both biochemical potency and synthetic tractability, undermining SAR reproducibility and lead optimization programmes.

Quantitative Differentiation of 3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole (671198-74-6) from its Closest Chemical Analogs – Evidence Compendium for Scientific Procurement


3,5-Dimethylisoxazole Methyl Group Requirement for Bromodomain Affinity: Class-Level Inference versus Unsubstituted Isoxazole

The 3,5-dimethylisoxazole moiety present in 671198-74-6 functions as an acetyl-lysine biomimetic; structure‑guided SAR across >30 bromodomain-containing proteins has established that removal of either the 3-methyl or 5-methyl substituent reduces bromodomain binding affinity by at least one order of magnitude. In the seminal optimization study by Hewings et al. (2013), the unsubstituted isoxazole parent displayed a BRD4(1) Kd of >50 µM, while introduction of 3,5-dimethyl substitution yielded Kd values in the low micromolar range (Kd ≈ 5–10 µM) for early leads [1]. Further optimization of 3,5-dimethylisoxazole derivatives achieved BRD4(1) Kd = 110 nM (compound (R)-12/Y02234) [2]. Although 671198-74-6 itself has not been profiled in a published bromodomain panel, the mandatory 3,5-dimethyl substitution pattern encoded in its structure is a prerequisite for bromodomain engagement that simple isoxazole or monomethyl-isoxazole analogs cannot satisfy.

Bromodomain inhibition Acetyl-lysine bioisostere Epigenetic probe design

Quinoline C-2 Thioether Architecture versus Quinazoline-2-thioether: Impact on Synthetic Versatility and Metal-Coordination Handles

The 2-quinolinylmethyl thioether group in 671198-74-6 is a distinct chemical entity from the commonly employed quinazoline-2-thioether found in analogs such as 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-3-(4-methoxyphenyl)quinazolin-4-one (CAS 852828-17-2) . The Yoshizawa protocol demonstrates that 2-quinolinylmethyl thioethers are uniquely susceptible to chemoselective, direct oxidative disulfide formation with FeCl₃/DMF/H₂O, FeCl₃/EtOH/H₂O, or CuCl₂/DMF/H₂O at ambient temperature, yielding symmetrical disulfides in good isolated yields (≥65%) [1]. This reactivity distinguishes the quinoline-2-thioether from its quinazoline counterpart (which requires harsher cleavage conditions) and from the 4-methylquinoline analog (CAS 315708-02-2), where the electron-donating methyl group attenuates the electrophilicity of the sulfur, retarding disulfide formation rates. Consequently, 671198-74-6 serves as a bifunctional synthon: it preserves the bioactive 3,5-dimethylisoxazole-quinoline pharmacophore under assay conditions while enabling on-demand disulfide conjugation for probe molecule construction, surface immobilisation, or controlled-release prodrug design.

Thiol protection strategy Disulfide ligation Chemoselective linker chemistry

Quinoline-Isoxazole Hybrid Chemotype Superiority in Anti-Tubercular Activity: Cross-Study Comparison with Non-Isoxazole Quinoline Scaffolds

Systematic SAR evaluation by Lilienkampf et al. (2009) demonstrated that quinoline-based anti-TB compounds bearing an isoxazole-containing side chain achieve submicromolar MIC values against replicating M. tuberculosis H37Rv. The most potent hybrid, compound 7g, exhibited MIC = 0.77 µM, while the companion compound 13 showed MIC = 0.95 µM; both retained activity against rifampin-, isoniazid-, and streptomycin-resistant Mtb strains, and showed no Vero-cell cytotoxicity up to 128 µM [1]. By contrast, quinoline scaffolds lacking the isoxazole module (e.g., quinoline-oxadiazole hybrids) typically exhibit MIC values above 6.25 µM against the same strain [2], representing a >8-fold differential in potency. The 3,5-dimethylisoxazole substitution present in 671198-74-6 is essential for this hybrid pharmacophore activity; replacement with isoxazole-3-carboxylic acid methyl esters in related series produced highly variable activity (MIC range = 0.5–8 µg/mL), highlighting the sensitivity of the phenotype to isoxazole substitution pattern [3].

Antimycobacterial lead discovery Drug-resistant tuberculosis Quinoline-isoxazole hybrid SAR

Calculated Physicochemical and ADMET Profile Differentiation versus I-BET151 (GSK1210151A): A Procurement Decision Tool for Lead Optimization Campaigns

Computational profiling using ChemSpider-derived molecular descriptors reveals that 671198-74-6 (MW = 270.35; cLogP = 4.27; tPSA = 64.22 Ų; 0 hydrogen bond donors; 3 hydrogen bond acceptors; 4 rotatable bonds) exhibits substantially lower molecular weight and topological polar surface area compared to the clinical-stage BET inhibitor I-BET151 (GSK1210151A, MW = 415.46; tPSA = 89.3 Ų; 2 HBD; 6 HBA) [1][2]. The 671198-74-6 scaffold therefore presents superior ligand efficiency metrics (MW/polar surface area ratio) for fragment-based lead discovery or scaffold-hopping programmes targeting bromodomains. Additionally, the single thioether linkage provides a tractable synthetic junction for parallel diversification, while the absence of the imidazo[4,5-c]quinolin-2-one core (present in I-BET151) avoids the CYP3A4 time-dependent inhibition liability reported for certain fused tricyclic BET inhibitors. However, direct binding data for 671198-74-6 against BRD4 or any other bromodomain protein remain absent from the published literature, and this physicochemical differentiation should be considered enabling rather than evidential for target engagement.

Drug-likeness Pharmacokinetic lead optimization BET inhibitor library design

Target Engagement Profile: MDMX-p53 Inhibition Assay Data (ChEMBL Deposition) as a Unique Differentiator

Public bioactivity databases (BindingDB/ChEMBL) contain an entry (ChEMBL_1339943 / CHEMBL3243813) attributed to a compound matching the structural description of 671198-74-6, evaluated for binding affinity to the MDMX protein (residues 1-118) using an HTRF assay that measures inhibition of the MDMX-p53 interaction [1]. MDMX is a key negative regulator of p53 tumor suppressor function, and selective MDMX inhibitors are a high-priority target class in oncology drug discovery. The deposition in ChEMBL constitutes the only published target-specific bioactivity record for this compound, differentiating it from the 4-methylquinoline analog (CAS 315708-02-2) and quinazoline-2-thioether variant (CAS 852828-17-2), for which no MDMX binding data exist. However, the specific IC50 value is not publicly accessible from the BindingDB summary page alone; access to the primary ChEMBL record (CHEMBL3243813) is required to retrieve quantitative inhibition data.

MDMX-p53 protein-protein interaction HTRF binding assay Chemical probe selectivity

Synthetic Tractability: Established Literature Protocol for 2-Quinolinylmethyl Thioether Assembly and Disulfide Conversion

The synthesis of the 2-quinolinylmethyl thioether scaffold in 671198-74-6 is enabled by well-characterized, robust protocols. The Yoshizawa group demonstrated that 2-quinolinylmethyl thioethers can be assembled in a single step from 2-(chloromethyl)quinoline and the corresponding thiol under basic conditions [1]. Furthermore, the same group established that the 2-quinolinylmethyl group serves as a traceless thiol protecting group in peptide synthesis, where it is removed quantitatively by FeCl₃/DMF/H₂O to generate free thiol or symmetrical disulfide [1]. This is in contrast to simple benzyl thioethers (which require strong acids or hydrogenolysis for cleavage) and trityl thioethers (which suffer from acid lability incompatible with many heterocycles). The isoxazole-methyl-thioether connectivity is additionally amenable to in situ sulfoxide formation using 1,1-di(hydroperoxy)cyclohexane, as demonstrated for 4-[(alkylsulfinyl)methyl]-3,5-dimethylisoxazoles, providing access to oxidized linker variants for SAR exploration [2].

Synthetic methodology Thioether linker chemistry Peptide conjugation

Optimal Deployment Scenarios for 3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole (CAS 671198-74-6) in Academic and Industrial R&D Workflows


Focused Library Synthesis for Bromodomain and BET Inhibitor Lead Discovery

The validated acetyl-lysine biomimetic property of the 3,5-dimethylisoxazole core [1] combined with the tractable thioether linkage establishes 671198-74-6 as an ideal diversification point for parallel synthesis of bromodomain-targeted compound libraries. Subsequent coupling at the quinoline C-4 position or functionalization of the thioether sulfur to sulfoxide/sulfone derivatives [2] can generate arrays of 50–200 compounds for BRD4(1) screening cascades. Teams pursuing epigenetic probe discovery should prioritize this scaffold over generic quinoline building blocks that lack the dimethylisoxazole recognition element.

MDMX-p53 Pathway Chemical Probe Development

The ChEMBL-deposited MDMX binding evidence for 671198-74-6 [3] provides a unique entry point for laboratories investigating p53 reactivation strategies. Researchers can initiate an MDMX-focused medicinal chemistry campaign using this scaffold as a starting point, performing iterative SAR at the quinoline ring and thioether linker to improve potency and selectivity. No other commercially accessible compound in this structural class carries MDMX binding annotation, making procurement of 671198-74-6 an indispensable first step for this target-based program.

Quinoline-Isoxazole Hybrid Optimization for Drug-Resistant Tuberculosis

Given the >8-fold MIC advantage of quinoline-isoxazole hybrids over quinoline-oxadiazole congeners against M. tuberculosis H37Rv [4], medicinal chemistry teams addressing drug-resistant TB should employ 671198-74-6 as a core intermediate. Structure-guided modifications at the quinoline 4-position and the thioether linker can be designed to further improve potency against non-replicating persistent bacteria (NRP-TB), where the parent hybrid 7g achieved MIC = 3.1 µM, and to maintain the favorable cytotoxicity window (CC₅₀ >128 µM on Vero cells) [4].

Bioconjugate and Chemical Probe Construction via Orthogonal Disulfide Ligation

The unique chemoselective disulfide formation capability of 2-quinolinylmethyl thioethers under Fe³⁺/Cu²⁺ catalysis [5] positions 671198-74-6 as a privileged building block for constructing BRET/FRET probes, affinity chromatography resins, and peptide-drug conjugates. The 2-quinolinylmethyl group can serve as a temporary protecting group during peptide solid-phase synthesis, then be quantitatively converted to a disulfide-linked conjugate under physiological-compatible conditions [5]. This orthogonal chemistry is not accessible with benzyl or trityl thioether analogs.

Quote Request

Request a Quote for 3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.